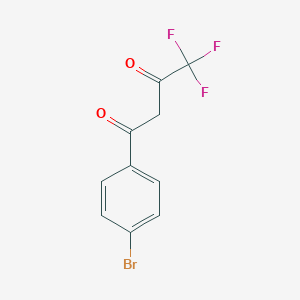

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

描述

The exact mass of the compound 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVIRNOCIDFYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377948 | |

| Record name | 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18931-61-8 | |

| Record name | 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-phenyl)-4,4,4-trifluoro-butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone with significant potential as a versatile building block in medicinal chemistry and materials science. This document details a feasible synthetic protocol based on the Claisen condensation reaction, outlines purification techniques, and presents a summary of its key physicochemical and spectroscopic properties. The information is intended to support researchers in the effective synthesis, purification, and identification of this compound for applications in drug discovery and development.

Introduction

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 18931-61-8) is a halogenated β-diketone that has garnered interest in various fields of chemical research.[1] Its structure, featuring a bromophenyl group and a trifluoromethyl moiety, imparts unique electronic properties and reactivity, making it a valuable precursor in the synthesis of more complex molecules.[1][2] The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of derivative compounds, which are desirable characteristics in pharmaceutical development.[3] Furthermore, the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions. This guide provides a detailed overview of a common synthetic route to this compound and its comprehensive characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is presented in Table 1.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

| Property | Value | Reference |

| CAS Number | 18931-61-8 | [4][5] |

| Molecular Formula | C₁₀H₆BrF₃O₂ | [4][5] |

| Molecular Weight | 295.05 g/mol | [4] |

| Melting Point | 112–114 °C | [1] |

| Appearance | Solid |

Synthesis Protocol: Claisen Condensation

The synthesis of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is typically achieved through a Claisen condensation reaction. This method involves the base-mediated condensation of 4'-bromoacetophenone with an excess of ethyl trifluoroacetate.

Reaction Scheme

Caption: Synthetic pathway for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.

Experimental Procedure

The following is a representative experimental protocol for the synthesis of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.

Materials:

-

4'-Bromoacetophenone

-

Ethyl trifluoroacetate

-

Sodium metal

-

Anhydrous Ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere. Stir the mixture until all the sodium has reacted to form a solution of sodium ethoxide.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 4'-bromoacetophenone (1.0 equivalent). Stir the mixture for 15 minutes at room temperature.

-

Addition of Ethyl Trifluoroacetate: Add ethyl trifluoroacetate (1.5 equivalents) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add diethyl ether and cool the mixture in an ice bath. Acidify the mixture by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel.

Characterization Data

The synthesized 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione should be characterized by various spectroscopic techniques to confirm its identity and purity.

Table 2: Spectroscopic Data for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (d, J=8.4 Hz, 2H), 7.68 (d, J=8.4 Hz, 2H), 3.85 (s, 2H) | [1] |

| ¹³C NMR | 187.5 (C=O), 135.2–128.4 (aromatic C), 116.2 (CF₃) | [1] |

| FTIR | C=O stretches at ~1610 cm⁻¹, C-Br stretches at 500–600 cm⁻¹ | [1] |

| Mass Spectrometry | Data not available in the searched literature. |

Experimental Workflow and Logic

The overall workflow for the synthesis and characterization of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is depicted below.

Caption: Workflow from synthesis to characterization of the target compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. The detailed protocol for the Claisen condensation, along with the tabulated physicochemical and spectroscopic data, serves as a valuable resource for researchers in organic synthesis and drug development. The presented workflow and diagrams offer a clear and logical overview of the entire process, facilitating the successful and efficient production and verification of this important chemical intermediate.

References

An In-depth Technical Guide to 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. This β-diketone derivative, featuring a brominated aromatic ring and a trifluoromethyl group, is a versatile building block in organic synthesis.[1] Its unique electronic properties make it a valuable precursor for the development of pharmaceuticals, advanced materials, and metal complexes.[1][2] This document details experimental protocols for its synthesis and analysis, presents key quantitative data in a structured format, and visualizes its fundamental keto-enol tautomerism.

Chemical Properties and Data

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a pale yellow crystalline powder.[1] The presence of both a bromine atom and a trifluoromethyl group, both of which are electron-withdrawing, significantly influences the compound's reactivity and acidity.[1] The trifluoromethyl group, in particular, enhances lipophilicity and metabolic stability, which are desirable characteristics in drug design.[1]

Table 1: Quantitative Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | [3] |

| CAS Number | 18931-61-8 | [3][4] |

| Molecular Formula | C₁₀H₆BrF₃O₂ | [3][4] |

| Molecular Weight | 295.05 g/mol | [3][4] |

| Appearance | Pale yellow crystalline powder | [1] |

| Melting Point | 58 - 60 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.7 (d, 2H), 7.9 (d, 2H), 6.5 (s, 1H, enol), 14.0 (s, 1H, enol OH) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 192.5 (C=O), 185.0 (C=O), 132.5, 130.0, 129.5, 128.0, 118.0 (q, CF₃), 95.0 (enol C-H) | |

| FTIR | C=O stretch at ~1600 cm⁻¹, C-F stretch at ~1140 cm⁻¹, C-Br stretch at ~600-500 cm⁻¹ |

Synthesis

The primary synthetic route to 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is the Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base to form a β-diketone.

Experimental Protocol: Claisen Condensation

This protocol describes a general procedure for the synthesis of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.

Materials:

-

4'-Bromoacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Sodium hydride (1.2 equivalents) is carefully washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous diethyl ether or THF.

-

Ketone Addition: 4'-Bromoacetophenone (1.0 equivalent) dissolved in the anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

Ester Addition: Ethyl trifluoroacetate (1.1 equivalents) is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is cooled to 0 °C and carefully quenched by the slow addition of 1M HCl until the pH is acidic.

-

Extraction: The aqueous layer is extracted three times with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione as a pale yellow solid.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or 500 MHz)

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A typical acquisition may involve a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

-

Potassium bromide (KBr), spectroscopic grade (for pellet method).

Procedure (ATR Method):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

-

Direct infusion pump or Gas Chromatography (GC) / Liquid Chromatography (LC) inlet

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Mass Spectrum Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M-H]⁻) and characteristic fragment ions. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion and bromine-containing fragments.

Keto-Enol Tautomerism

A significant chemical property of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is its existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation with the phenyl ring.[5] The electron-withdrawing nature of the trifluoromethyl and bromophenyl groups increases the acidity of the α-protons, favoring the enol form.[1]

Caption: Keto-enol tautomerism of the title compound.

Applications in Research and Development

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a valuable intermediate in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Development: It serves as a precursor for the synthesis of various biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1] The trifluoromethyl group can enhance drug efficacy and pharmacokinetic properties.[1]

-

Organic Synthesis: The compound's reactivity allows for diverse functionalization, making it a versatile building block for constructing more complex molecular architectures.[2]

-

Materials Science: It is utilized in the formulation of advanced materials, such as polymers and coatings, where the trifluoromethyl group can impart desirable properties like chemical stability and solvent resistance.[2]

-

Coordination Chemistry: The β-diketone moiety is an excellent chelating agent for metal ions, leading to the formation of stable metal complexes with potential applications in catalysis and materials science.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. The compound should be handled in a well-ventilated area or a fume hood.

References

- 1. 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | 18931-61-8 | Benchchem [benchchem.com]

- 2. FCKeditor - Resources Browser [vinoge.com]

- 3. 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6BrF3O2 | CID 2771477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione 18931-61-8 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, a key intermediate in various synthetic pathways. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its synthesis and characterization.

Core Spectroscopic Data

The structural elucidation of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.85 | d | 8.8 | 2 | Ar-H |

| 7.69 | d | 8.8 | 2 | Ar-H |

| 6.54 | s | - | 1 | -CH= |

| 15.0 (enol form) | s (broad) | - | 1 | Enolic OH |

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 185.0 (q, J = 35 Hz) | C=O (adjacent to CF₃) |

| 178.9 | C=O (adjacent to Ar) |

| 133.0 | Ar-C |

| 132.4 | Ar-C |

| 130.0 | Ar-C |

| 129.2 | Ar-C |

| 118.0 (q, J = 291 Hz) | CF₃ |

| 91.1 | -CH= |

Solvent: Chloroform-d (CDCl₃)

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 1603 | C=O stretch |

| 1587 | C=C stretch (aromatic) |

| 1485 | C-H bend (aromatic) |

| 1334 | C-F stretch |

| 1139 | C-F stretch |

| 1069 | C-Br stretch |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 294/296 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 225/227 | [M-CF₃]⁺ |

| 183/185 | [BrC₆H₄CO]⁺ |

| 155/157 | [BrC₆H₄]⁺ |

| 69 | [CF₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following protocols outline the general procedures for obtaining the NMR, IR, and Mass spectra of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the solid 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: Proton NMR spectra were acquired at room temperature. Key acquisition parameters included a spectral width of 16 ppm, a pulse width of 30°, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2.0 seconds were used. Approximately 1024 scans were averaged to obtain a good signal-to-noise ratio.

¹⁹F NMR Acquisition: Fluorine-19 NMR spectra were acquired without proton decoupling to observe H-F couplings. A spectral width of -250 to 50 ppm was used, with trichlorofluoromethane (CFCl₃) as an external reference.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of the compound was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition: The sample solution was injected into the GC, which separates the compound from any impurities. The separated compound then entered the mass spectrometer. The mass spectrum was recorded in the m/z range of 50-500. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

In-Depth Technical Guide to 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS Number: 18931-61-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, potential hazards, and biological activities of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 18931-61-8). This β-diketone derivative has garnered interest in medicinal chemistry due to its potential as an anticancer agent. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its biological effects, and visualizes hypothesized mechanisms of action and experimental workflows.

Physicochemical Properties

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrF₃O₂ | [1] |

| Molecular Weight | 295.05 g/mol | [1] |

| CAS Number | 18931-61-8 | [1][2] |

| Appearance | Pink to orange solid | [3] |

| Melting Point | 53-55 °C | [2][3] |

| Boiling Point (Predicted) | 311.7 ± 42.0 °C | [2][3] |

| Density (Predicted) | 1.606 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 5.35 ± 0.25 | [2][3] |

Hazards and Safety Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is classified with the following hazards.[1]

Table 2: GHS Hazard Classification

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[2][3]

Biological Activity and Potential Applications

Derivatives of β-diketone are recognized for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a 4-bromophenyl moiety, in particular, has been associated with cytotoxic effects against various cancer cell lines.[4] While specific experimental data on the anticancer activity of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is limited in the available literature, related compounds have shown promise. For instance, a symmetric 1,4-dihydropyridine containing a 4-bromophenyl group demonstrated significant cytotoxicity against HeLa and MCF-7 cancer cells with IC₅₀ values of 2.3 µM and 5.7 µM, respectively.[4]

The proposed mechanisms for the anticancer activity of similar compounds involve:

-

DNA Intercalation: The planar aromatic structure may insert between the base pairs of DNA, disrupting replication and transcription.

-

Generation of Reactive Oxygen Species (ROS): The compound may induce oxidative stress within cancer cells, leading to apoptosis.

-

Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Experimental Workflow:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione in a suitable solvent (e.g., DMSO). Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound and incubate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS can be detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Signaling Pathway:

Caption: Hypothesized pathway of ROS-induced apoptosis.

Methodology:

-

Cell Treatment: Seed cells in a 96-well black plate and treat with 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione at various concentrations for a specified time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and an untreated control.

-

DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[5]

-

Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity with a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[5]

-

Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence values to the untreated control.

DNA Intercalation Assay

A DNA intercalation assay can be performed to determine if the compound binds to DNA by inserting itself between base pairs.

Experimental Workflow:

Caption: Workflow for the DNA intercalation assay.

Methodology:

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations, and a suitable reaction buffer.

-

Topoisomerase I Addition: Add a unit of Topoisomerase I to the reaction mixture. This enzyme relaxes supercoiled DNA. Intercalating agents will alter the linking number of the DNA.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize under UV light. An intercalating agent will cause the relaxed DNA to migrate differently than the control, often appearing as a supercoiled form.

Conclusion

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a compound with potential for further investigation in the field of drug discovery, particularly in oncology. Its physicochemical properties and hazard profile necessitate careful handling in a laboratory setting. The experimental protocols provided in this guide offer a framework for researchers to explore its biological activities and mechanisms of action. Further studies are warranted to fully elucidate its therapeutic potential and to obtain more comprehensive toxicological data.

References

- 1. 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6BrF3O2 | CID 2771477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-BROMO-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE CAS#: 18931-61-8 [chemicalbook.com]

- 3. 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione , 97% , 18931-61-8 - CookeChem [cookechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a versatile diketone that serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a brominated phenyl ring and a trifluoromethyl group, imparts distinct properties that are highly advantageous for drug design and development. The electron-withdrawing nature of these substituents enhances the reactivity of the dicarbonyl moiety and contributes to the metabolic stability and lipophilicity of its derivatives. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols, quantitative data, and graphical representations of its chemical behavior.

Physicochemical Properties

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a pale yellow crystalline powder under standard conditions.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆BrF₃O₂ | [2] |

| Molecular Weight | 295.05 g/mol | [2] |

| CAS Number | 18931-61-8 | [2] |

| Melting Point | 58 - 60 °C | [1] |

| Appearance | Pale yellow crystalline powder | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis

The primary synthetic route to 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is the Claisen condensation reaction. This method involves the reaction of a ketone with an ester in the presence of a strong base. For the synthesis of the title compound, 4'-bromoacetophenone is reacted with an ethyl trifluoroacetate.

Experimental Protocol: Claisen Condensation

Materials:

-

4'-Bromoacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH) or Sodium ethoxide

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in the anhydrous solvent.

-

Dissolve 4'-bromoacetophenone in the anhydrous solvent and add it dropwise to the sodium hydride suspension while stirring.

-

After the addition is complete, add ethyl trifluoroacetate dropwise to the reaction mixture.

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess base.

-

The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is largely dictated by the presence of the β-diketone functionality, the electron-withdrawing trifluoromethyl group, and the brominated aromatic ring.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The presence of the strongly electron-withdrawing trifluoromethyl group generally favors the enol form.

Spectroscopic Data

The keto-enol tautomerism can be characterized using various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The spectrum would show distinct signals for the methylene protons in the keto form and a vinylic proton in the enol form, along with a characteristic enolic hydroxyl proton signal. |

| ¹³C NMR | Signals at approximately 187.5 ppm are indicative of the carbonyl carbons in the diketone structure. The trifluoromethyl carbon appears around 116.2 ppm.[3] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and trifluoromethyl radicals. |

Reactions at the Carbonyl Groups

The carbonyl groups are susceptible to nucleophilic attack. The compound readily undergoes condensation reactions with nucleophiles such as amines and hydrazines to form various heterocyclic compounds.[1] For instance, reaction with hydrazine derivatives can yield pyrazoles, which are important scaffolds in medicinal chemistry.

Reactions involving the Bromophenyl Group

The bromine atom on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further functionalization of the molecule.

Stability

The stability of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is influenced by several factors, including temperature, light, and pH.

Thermal Stability

The compound is a solid at room temperature and is expected to have moderate thermal stability.[1] However, at elevated temperatures, decomposition is likely to occur. The presence of the bromine atom may lead to the formation of brominated decomposition products.

Photochemical Stability

Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV light. This can involve the cleavage of the carbon-bromine bond.

Stability in Solution

The stability of the compound in solution is dependent on the pH. In basic solutions, deprotonation of the acidic methylene protons occurs, forming an enolate. In strongly acidic or basic conditions, hydrolysis of the trifluoromethyl group can be a concern, although the trifluoromethyl group generally enhances metabolic stability.[1]

Applications in Drug Development

The unique combination of a bromophenyl group and a trifluoromethyl β-diketone moiety makes this compound a valuable precursor in drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[1] The bromophenyl group provides a site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties. This compound has been utilized as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[1]

Conclusion

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a reactive and moderately stable compound with significant potential in organic synthesis and medicinal chemistry. Its reactivity is centered around the β-dicarbonyl system, which exists in a keto-enol equilibrium and is prone to nucleophilic attack. The stability of the compound is influenced by thermal, photochemical, and chemical factors. A thorough understanding of its reactivity and stability is essential for its effective use in the development of novel pharmaceuticals and other advanced materials.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and spectroscopic properties of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. This compound, a halogenated β-diketone, is a subject of interest in medicinal chemistry and materials science due to its unique electronic and structural characteristics. This document details its synthesis, spectroscopic characterization, and the pivotal role of keto-enol tautomerism in determining its conformational landscape. All quantitative data is presented in structured tables, and key experimental protocols are described.

Introduction

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a fluorinated β-dicarbonyl compound featuring a bromophenyl substituent. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom significantly influences the molecule's acidity, reactivity, and potential for intermolecular interactions. These characteristics make it a valuable building block in the synthesis of heterocyclic compounds, metal complexes, and potential pharmaceutical agents. Understanding its structural and conformational properties is crucial for its application in rational drug design and materials engineering.

Molecular Structure and Spectroscopic Characterization

The molecular structure of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione has been elucidated through various spectroscopic techniques.

Spectroscopic Data

The spectroscopic data provides key insights into the molecular framework of the compound.

| Technique | Observed Peaks/Signals |

| FTIR (cm⁻¹) | ~1613 (C=O stretch), 1223–1080 (C-F vibrations)[1] |

Table 1: Spectroscopic Data for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.

Note: Detailed, publicly available, peer-reviewed ¹H and ¹³C NMR data for this specific compound is limited. The interpretation of its keto-enol tautomerism is based on extensive studies of similar fluorinated β-diketones.

Synthesis

The primary synthetic route to 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is the Claisen condensation reaction. This method involves the reaction of a ketone with an ester in the presence of a strong base.

Experimental Protocol: Claisen Condensation

Reaction: Condensation of 4'-bromoacetophenone with ethyl trifluoroacetate.

Reagents and Materials:

-

4'-Bromoacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH) or other strong base (e.g., sodium ethoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of 4'-bromoacetophenone in an anhydrous solvent is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The strong base (e.g., sodium hydride) is carefully added to the solution. The mixture is stirred to allow for the formation of the enolate.

-

Ethyl trifluoroacetate is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a dilute acid (e.g., HCl) to neutralize the excess base.

-

The product is extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.

Caption: Synthetic workflow for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.

Conformation and Keto-Enol Tautomerism

A critical aspect of the conformation of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is its existence as an equilibrium mixture of keto and enol tautomers. The presence of the electron-withdrawing trifluoromethyl group generally favors the enol form.

The keto form contains two carbonyl groups, while the enol form possesses a hydroxyl group and a carbonyl group conjugated with a carbon-carbon double bond. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, creating a six-membered ring-like structure.

The equilibrium between these two forms is solvent-dependent. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often predominant. In polar, protic solvents, the keto form may be more favored due to intermolecular hydrogen bonding with the solvent.

Caption: Keto-enol tautomerism of the target molecule.

Conclusion

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a versatile synthetic building block with a rich structural chemistry dominated by its keto-enol tautomerism. The spectroscopic and synthetic data presented in this guide provide a foundational understanding for researchers working with this compound. Further crystallographic studies would be beneficial to precisely define its solid-state conformation and intermolecular interactions, which would further aid in its application in drug discovery and materials science.

References

The Decisive Influence of Fluorination on Keto-Enol Tautomerism in β-Diketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into β-diketone scaffolds profoundly alters their electronic properties, leading to significant shifts in the keto-enol tautomeric equilibrium. This technical guide provides a comprehensive overview of this phenomenon, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles to aid researchers in the fields of medicinal chemistry, materials science, and catalysis. The strong electron-withdrawing nature of fluorine stabilizes the enol form, making fluorinated β-diketones valuable synthons and functional molecules.[1]

Quantitative Analysis of Tautomeric Equilibria

The equilibrium between the keto and enol forms of fluorinated β-diketones is influenced by the number and position of fluorine substituents, as well as the solvent.[1][2] Generally, the presence of a trifluoromethyl group dramatically shifts the equilibrium towards the enol form.[1][3] Trifluoromethyl-β-diketones often exist as a mixture of two chelated cis-enol forms in nonpolar media.[3] However, substitution of fluorine at the central carbon (C2) can have the opposite effect, favoring the diketo form.[1][3]

Below are tables summarizing the tautomeric composition of various fluorinated β-diketones as determined by spectroscopic methods.

Table 1: Keto-Enol Equilibrium Constants (Keq = [Enol]/[Keto]) and Percentage of Enol Form for Selected Fluorinated β-Diketones

| Compound | R¹ | R² | Solvent | % Enol | Keq | Reference |

| 1,1,1-Trifluoro-2,4-pentanedione (TFAC) | CF₃ | CH₃ | CDCl₃ | >95 | >19 | [3] |

| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (HFAC) | CF₃ | CF₃ | CDCl₃ | >99 | >99 | [1] |

| Benzoyltrifluoroacetone (BTFA) | Ph | CF₃ | CDCl₃ | >95 | >19 | [3] |

| 2-Fluorodibenzoylmethane | Ph | Ph (with F at C2) | CDCl₃ | <5 | <0.05 | [1] |

| 2,2-Difluoro-1,3-cyclopentanedione | (CH₂)₂ (cyclic) | - (F at C2) | CDCl₃ | ~0 | ~0 | [4] |

Table 2: Characteristic Spectroscopic Data for Keto and Enol Tautomers of Trifluoroacetylacetone (TFAC) in CDCl₃

| Tautomer | Spectroscopic Method | Characteristic Signal |

| Keto | ¹H NMR | ~3.8 ppm (s, -CH₂-) |

| ¹³C NMR | ~200 ppm (C=O, acetyl), ~195 ppm (C=O, trifluoroacetyl) | |

| IR (cm⁻¹) | ~1750 (C=O, trifluoroacetyl), ~1720 (C=O, acetyl) | |

| Enol | ¹H NMR | ~14 ppm (s, enolic OH), ~6.0 ppm (s, vinylic CH) |

| ¹³C NMR | ~185 ppm (C-OH), ~160 ppm (C=O), ~95 ppm (=CH-) | |

| IR (cm⁻¹) | ~1640-1600 (conjugated C=O and C=C), ~3200-2500 (broad, OH) |

Experimental Protocols for Tautomeric Analysis

The determination of the keto-enol equilibrium is primarily accomplished through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy also provide valuable qualitative and quantitative information.

¹H NMR Spectroscopy for Quantitative Analysis

Proton NMR (¹H NMR) spectroscopy is the most direct method for quantifying the keto-enol tautomeric ratio in solution, as the interconversion between tautomers is typically slow on the NMR timescale.[5][6]

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed sample (typically 5-10 mg) of the fluorinated β-diketone in a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[5]

-

Ensure the concentration is approximately 1 mM.[5]

-

Allow the solution to equilibrate for at least 60 minutes at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.[5]

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 300 MHz or higher field spectrometer.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to include the downfield region where the enolic hydroxyl proton resonates (typically δ 12-16 ppm).

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol forms. For example, in many fluorinated β-diketones, the keto form will show a singlet for the α-methylene protons (-CH₂-), while the enol form will have a singlet for the vinylic proton (=CH-).[5]

-

Carefully integrate the area of a well-resolved peak corresponding to the keto form (Aketo) and a well-resolved peak corresponding to the enol form (Aenol).

-

Calculate the percentage of the enol tautomer using the following equation, accounting for the number of protons giving rise to each signal (n): % Enol = [ (Aenol / nenol) / ( (Aenol / nenol) + (Aketo / nketo) ) ] * 100%

-

The equilibrium constant (Keq) is calculated as: Keq = [Enol] / [Keto] = (Aenol / nenol) / (Aketo / nketo)

-

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of both keto and enol tautomers by observing their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

For solutions, prepare a ~0.1 M solution of the β-diketone in a suitable IR-transparent solvent (e.g., CCl₄, CH₂Cl₂).

-

For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

-

IR Data Acquisition:

-

Record the IR spectrum over the range of 4000-600 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands:

-

While quantitative analysis is more challenging than with NMR, the relative intensities of the keto and enol carbonyl peaks can provide a semi-quantitative measure of the tautomeric ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying the π-conjugated system of the enol form.

Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of the β-diketone in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol).

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum, typically from 200 to 400 nm.

-

-

Data Analysis:

-

The enol form, with its extended conjugation, will exhibit a strong π → π* transition at a longer wavelength (typically >270 nm) compared to the n → π* transition of the non-conjugated keto form.[3]

-

By comparing the absorbance of the enol peak in different solvents, the effect of solvent polarity on the equilibrium can be qualitatively and sometimes quantitatively assessed, provided the molar absorptivity of the pure enol form is known or can be estimated.[7][8]

-

Visualizing Core Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and workflows in the study of keto-enol tautomerism in fluorinated β-diketones.

References

- 1. mdpi.com [mdpi.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a versatile synthetic intermediate primarily utilized in the development of pharmaceuticals and agrochemicals. Its unique structural features, namely the trifluoromethyl group and the β-dicarbonyl moiety, suggest a potential for biological activity, particularly as an enzyme inhibitor. This technical guide delineates the established applications of this compound and explores its putative mechanism of action based on the known reactivity of its constituent functional groups. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, this paper extrapolates a hypothetical mechanism of action from research on analogous trifluoromethyl ketones and β-diketones. This guide also provides generalized experimental protocols for assessing such biological activity and presents quantitative data from related compounds to offer a framework for future research.

Introduction: A Versatile Synthetic Building Block

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, hereafter referred to as BTPD, is a pale yellow crystalline solid with the molecular formula C₁₀H₆BrF₃O₂. It is widely recognized as a valuable precursor in organic synthesis. The presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules into which it is incorporated, which are highly desirable characteristics in drug design. Consequently, BTPD serves as a key starting material in the synthesis of a variety of biologically active molecules, including anti-inflammatory, analgesic, and anti-cancer agents.

While its role as a synthetic intermediate is well-established, the inherent reactivity of BTPD's functional groups—the trifluoromethyl ketone and the β-diketone—suggests a potential for direct biological activity. This guide will now delve into the theoretical mechanism of action of BTPD as a potential enzyme inhibitor, drawing parallels from structurally related compounds.

Proposed Mechanism of Action: A Tale of Two Functional Groups

The potential biological activity of BTPD can be attributed to two key structural features: the electrophilic trifluoromethyl ketone and the metal-chelating β-diketone moiety.

The Trifluoromethyl Ketone: A Potent Electrophile for Enzyme Inhibition

Trifluoromethyl ketones are a well-documented class of enzyme inhibitors, particularly targeting hydrolytic enzymes such as serine proteases and metallo-β-lactamases. The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic. This heightened electrophilicity makes it susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes.

In the case of serine proteases, such as chymotrypsin, the hydroxyl group of the active site serine residue can attack the carbonyl carbon of the trifluoromethyl ketone. This results in the formation of a stable, covalent hemiketal adduct, which effectively inactivates the enzyme. The hydrated form of the trifluoromethyl ketone is believed to be the inhibitory species as it mimics the tetrahedral transition state of peptide bond hydrolysis.

Caption: Proposed inhibition of a serine protease by BTPD via hemiketal formation.

The β-Diketone Moiety: A Metal Chelator with Diverse Biological Potential

The 1,3-dicarbonyl or β-diketone functionality in BTPD can exist in equilibrium with its enol tautomer. This enol form can act as a bidentate ligand, chelating metal ions. Many enzymes, known as metalloenzymes, require a metal cofactor (e.g., Zn²⁺, Mg²⁺, Fe²⁺) for their catalytic activity. By sequestering these essential metal ions, β-diketones can effectively inhibit enzyme function.

For instance, ribonucleotide reductase, a key enzyme in DNA synthesis and a target for some anti-cancer drugs, is a metalloenzyme. The chelation of the metal cofactor in the active site of such enzymes by the β-diketone moiety of BTPD could disrupt their catalytic cycle, leading to an inhibitory effect. Copper(II) complexes of trifluoromethyl- and methoxyphenyl-containing β-diketones have demonstrated antibacterial and antifungal activity, further highlighting the biological potential of this structural motif.

Quantitative Data from Structurally Related Compounds

| Compound Class | Specific Compound Example | Target Enzyme | Inhibition Constant (Ki or IC50) |

| Peptidyl Trifluoromethyl Ketones | Ac-Leu-Phe-CF₃ | Chymotrypsin | Ki = 2 µM |

| Ac-Phe-CF₃ | Chymotrypsin | Ki = 20 µM | |

| Fluoro Ketone Acetylcholine Analogs | 3,3-difluoro-6,6-dimethyl-2-heptanone | Acetylcholinesterase | Ki = 1.6 x 10⁻⁹ M |

| 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | Acetylcholinesterase | Ki = 16 x 10⁻⁹ M | |

| Trifluoromethyl Ketone Dipeptide Analogs | - | Angiotensin Converting Enzyme | Good inhibitors |

| β-Diketone Derivatives | 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | IC50 ≈ 40 nM |

This table is a compilation of data from various research articles on compounds structurally related to BTPD and is intended for comparative purposes only.

Experimental Protocols for Assessing Enzyme Inhibition

To empirically determine the mechanism of action and inhibitory potential of BTPD, a series of biochemical assays can be employed. Below is a generalized protocol for screening BTPD as an enzyme inhibitor.

General Enzyme Inhibition Assay

Objective: To determine if BTPD inhibits the activity of a target enzyme and to calculate its IC50 value.

Materials:

-

Target enzyme (e.g., a serine protease like trypsin or a metalloenzyme)

-

Substrate for the target enzyme (preferably a chromogenic or fluorogenic substrate)

-

Assay buffer (specific to the enzyme's optimal pH and ionic strength)

-

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (BTPD) stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the target enzyme to a working concentration in the assay buffer.

-

Prepare a series of dilutions of the BTPD stock solution in the assay buffer.

-

Prepare the substrate solution in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the BTPD dilutions to the wells. Include a control with no inhibitor (buffer/DMSO only).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to start the enzymatic reaction.

-

-

Data Acquisition:

-

Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Elucidating the Mechanism of Inhibition

To further characterize the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible), kinetic studies should be performed. This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a compound of significant interest due to its utility as a synthetic precursor for bioactive molecules. While its direct biological effects have not been extensively reported, its chemical structure strongly suggests a potential for enzyme inhibition. The highly electrophilic trifluoromethyl ketone moiety presents a plausible mechanism for the covalent inactivation of serine proteases and other hydrolytic enzymes. Furthermore, the β-diketone functionality offers a means of inhibiting metalloenzymes through cofactor chelation.

The quantitative data from analogous compounds indicate that trifluoromethyl ketones and β-diketones can be potent enzyme inhibitors. Future research should focus on the systematic screening of BTPD against a panel of clinically relevant enzymes to validate the proposed mechanisms of action. Detailed kinetic studies will be crucial in elucidating the precise nature of any observed inhibition. Such investigations could potentially repurpose this well-known synthetic intermediate into a lead compound for novel therapeutic agents.

A Technical Guide to the Solubility of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a summary of the compound's relevant physicochemical properties.

Introduction

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated β-diketone that serves as a versatile building block in organic synthesis. Its trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, making it a compound of interest in pharmaceutical and agrochemical research.[1][2] Understanding its solubility in common organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is presented in the table below. These properties can provide insights into its expected solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆BrF₃O₂ | [3][4] |

| Molecular Weight | 295.05 g/mol | [3][4] |

| Appearance | Pale yellow crystalline powder | [1] |

| Melting Point | 58 - 60 °C | [1] |

| InChIKey | ITVIRNOCIDFYRZ-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Br | [3] |

The presence of both a polar dicarbonyl moiety and a nonpolar bromophenyl group, along with the trifluoromethyl group, suggests that the solubility of this compound will be highly dependent on the polarity of the solvent.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione in common organic solvents. However, for a structurally similar compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, a qualitative solubility in 95% ethanol has been reported as 25 mg/mL.[5] This suggests that the target compound is likely to be soluble in polar protic solvents like ethanol.

Given the lack of quantitative data, a generalized experimental protocol for determining the solubility of this compound is provided in the following section.

Experimental Protocol for Solubility Determination

This section outlines a general method for determining the solubility of a solid organic compound, such as 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, in various organic solvents.

Objective: To quantitatively determine the solubility of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione in a selection of common organic solvents at a specified temperature.

Materials:

-

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (solute)

-

Selected organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the respective solvent to a concentration suitable for analysis.

-

Determine the concentration of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

References

Potential Biological Activities of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a versatile synthetic intermediate, recognized for its role in the development of pharmaceuticals and agrochemicals.[1] The presence of both a trifluoromethyl group and a bromophenyl moiety suggests its potential for significant biological activity, enhancing properties such as lipophilicity and metabolic stability, which are crucial in drug design.[1] This technical guide consolidates the current understanding of the potential biological activities of this compound, drawing inferences from related chemical structures and outlining experimental protocols for its evaluation. While direct studies on 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione are limited, this document serves as a comprehensive resource for researchers investigating its therapeutic potential.

Introduction

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 18931-61-8) is a β-diketone featuring a trifluoromethyl group and a 4-bromophenyl substituent.[2] The trifluoromethyl group is a key pharmacophore known to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Similarly, the bromophenyl group is present in numerous bioactive compounds and can influence their pharmacokinetic and pharmacodynamic profiles.[5] This guide explores the inferred anti-inflammatory and anticancer activities of this compound, provides detailed experimental methodologies for their assessment, and presents quantitative data from analogous compounds to guide future research.

Potential Biological Activities

Based on the activities of structurally related compounds, 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is hypothesized to possess anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

The β-diketone scaffold is a key structural feature of some non-steroidal anti-inflammatory drugs (NSAIDs), such as COX-2 inhibitors.[6] Compounds containing a bromophenyl moiety have also demonstrated anti-inflammatory effects.[7] The proposed anti-inflammatory action of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione may involve the inhibition of key inflammatory mediators.

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer agents, where it can enhance efficacy.[4] Furthermore, β-diketone structures and their metal complexes have been investigated for their antitumor properties.[8][9] The presence of these functional groups in 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione suggests its potential as a cytotoxic agent against various cancer cell lines.

Quantitative Data from Related Compounds

Direct quantitative data for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is not currently available in the public domain. However, the following tables summarize the activities of structurally related compounds to provide a benchmark for potential efficacy.

Table 1: Anticancer Activity of Related Trifluoromethyl and Bromophenyl Compounds

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [3] |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 | [3] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (Melanoma) | 24.4 | [10] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (Melanoma) | 25.4 | [10] |

| Bromophenol derivative (4g) | A549 (Lung) | Data not specified | [11] |

| Bromophenol derivative (4h) | Bel7402 (Liver) | Data not specified | [11] |

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound/Derivative | Assay | Inhibition/IC50 | Reference |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Carrageenan-induced paw edema | 83.2% reduction at highest dose | [7] |

| Thiourea derivatives of Naproxen | COX-2 Inhibition | IC50 values reported | [12] |

| 3-Arylphthalides | Nitric Oxide Production Inhibition in Bv.2 and RAW 264.7 cells | Activity reported | [13] |

Experimental Protocols

The following are detailed methodologies for assessing the potential anti-inflammatory and anticancer activities of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.

In Vitro Anticancer Activity Assessment

A standard approach to evaluate the anticancer potential of a novel compound involves determining its cytotoxicity against cancer cell lines and comparing it to non-malignant cells.[14][15]

4.1.1. Cell Culture

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-malignant cell line (e.g., human fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[16]

4.1.2. Cytotoxicity Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (typically from 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[17]

-

Solubilize the resulting formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]

In Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory potential can be investigated by measuring the inhibition of inflammatory mediators in cell-based assays.[18][19]

4.2.1. Cell Culture

-

RAW 264.7 murine macrophage cells are commonly used for in vitro inflammation studies.[20]

-

Cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.

4.2.2. Nitric Oxide (NO) Inhibition Assay

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.[13]

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound.

4.2.3. Cyclooxygenase (COX) Enzyme Inhibition Assay

-

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.[21]

-

The assay can be performed using commercially available kits that measure the production of prostaglandins.

-

The test compound is incubated with the respective COX isoenzyme and arachidonic acid (the substrate).

-

The amount of prostaglandin produced is quantified, and the percentage of enzyme inhibition is calculated.[21]

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione are unknown, the following diagrams illustrate hypothetical signaling pathways that could be modulated by this class of compounds based on their potential activities.

Hypothetical Anti-inflammatory Signaling Pathway

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6BrF3O2 | CID 2771477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]